1-cyclopentanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
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Description
1-cyclopentanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a useful research compound. Its molecular formula is C21H25N7O and its molecular weight is 391.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 391.21205845 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-cyclopentanecarbonyl-4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of piperazine derivatives, characterized by the presence of a triazolo-pyrimidine moiety. Its structural formula can be represented as follows:
Structural Features
- Piperazine Ring : Known for its versatility in medicinal chemistry, piperazine derivatives often exhibit various biological activities.
- Triazolo-pyrimidine Moiety : This heterocyclic structure is associated with diverse pharmacological effects, including anticancer and antimicrobial properties.
Antitumor Activity
Recent studies have indicated that compounds with similar structural features exhibit significant cytotoxic effects against various cancer cell lines. For instance, triazole derivatives have shown promising results in inhibiting tumor cell proliferation.
- Case Study : A related triazole compound demonstrated an IC50 value of 6.2 μM against colon carcinoma HCT-116 cells, indicating strong antitumor activity .
Antimicrobial Activity
The antimicrobial potential of piperazine derivatives has been well-documented. Compounds similar to the one have shown efficacy against several bacterial strains.
- Antibacterial Screening : Compounds derived from piperazine have been evaluated against Salmonella typhi and Bacillus subtilis, showing moderate to strong antibacterial activity .
Enzyme Inhibition
Enzyme inhibition studies reveal that some piperazine derivatives can act as effective inhibitors of key enzymes such as acetylcholinesterase (AChE) and urease.
- Enzyme Inhibition Data : Compounds with similar structures exhibited IC50 values ranging from 0.63 µM to 6.28 µM against urease, suggesting potential therapeutic applications in treating conditions like urolithiasis .
The biological activities of this compound may be attributed to several mechanisms:
- Interaction with Biological Targets : The compound may interact with specific receptors or enzymes, leading to altered cellular responses.
- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
- Inhibition of Bacterial Growth : By inhibiting key enzymes in bacteria, these compounds can prevent bacterial proliferation.
Research Findings Summary Table
Properties
IUPAC Name |
cyclopentyl-[4-[3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-15-6-8-17(9-7-15)28-20-18(24-25-28)19(22-14-23-20)26-10-12-27(13-11-26)21(29)16-4-2-3-5-16/h6-9,14,16H,2-5,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTUZXGTROZCPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)C5CCCC5)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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